molecular formula C7H8LiN B14621587 lithium;4-ethylpyridine CAS No. 60900-49-4

lithium;4-ethylpyridine

Cat. No.: B14621587
CAS No.: 60900-49-4
M. Wt: 113.1 g/mol
InChI Key: XHXAESXTTPYGFC-UHFFFAOYSA-N
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Description

Lithium;4-ethylpyridine is an organolithium compound that combines lithium with 4-ethylpyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium;4-ethylpyridine can be synthesized through the reaction of 4-ethylpyridine with an organolithium reagent such as butyllithium. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction . The reaction conditions often involve low temperatures to control the reactivity of the organolithium reagent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors that can handle organolithium reagents safely. The process would likely include steps to ensure the purity of the final product, such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Lithium;4-ethylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride.

    Electrophiles: Such as alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various alkylated pyridine derivatives .

Scientific Research Applications

Lithium;4-ethylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium;4-ethylpyridine involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilicity allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or other reactants involved .

Comparison with Similar Compounds

Similar Compounds

  • Lithium;2-ethylpyridine
  • Lithium;4-methylpyridine
  • Lithium;4-benzylpyridine

Uniqueness

Lithium;4-ethylpyridine is unique due to the presence of the ethyl group at the 4-position of the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other similar compounds and can lead to different reaction pathways and products .

Properties

CAS No.

60900-49-4

Molecular Formula

C7H8LiN

Molecular Weight

113.1 g/mol

IUPAC Name

lithium;4-ethylpyridine

InChI

InChI=1S/C7H8N.Li/c1-2-7-3-5-8-6-4-7;/h2-6H,1H3;/q-1;+1

InChI Key

XHXAESXTTPYGFC-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[CH-]C1=CC=NC=C1

Origin of Product

United States

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